
4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine
Descripción general
Descripción
4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine (4-Me-MPP) is a synthetic piperidine derivative that has been widely studied in the scientific research field. It is a cyclic amine compound with a molecular weight of 147.22 g/mol, and it can be used in a variety of applications, including drug design, chemical synthesis, and laboratory experiments. 4-Me-MPP has been used to study its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine has been used in a variety of scientific research applications, including drug design and chemical synthesis. This compound has been used as a substrate in the synthesis of various compounds, including benzodiazepines and opioids. It has also been used as a building block in the synthesis of various drugs, such as the anti-anxiety drug alprazolam and the opioid drug oxycodone. Furthermore, this compound has been used in the design of various drug molecules, such as the anti-inflammatory drug celecoxib and the anti-cancer drug lapatinib.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine is not fully understood. However, it is believed to act as a competitive antagonist of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal excitability. By binding to the GABA receptor, this compound can block the action of GABA, resulting in increased neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the GABA receptor, resulting in increased neuronal excitability. Furthermore, it has been shown to act as a weak agonist of the serotonin receptor, resulting in increased levels of serotonin in the brain. Additionally, it has been shown to act as an agonist of the dopamine receptor, resulting in increased levels of dopamine in the brain. Finally, it has been shown to act as an antagonist of the histamine receptor, resulting in decreased levels of histamine in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine in laboratory experiments has both advantages and limitations. One of the main advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize, as it can be synthesized through either the Fischer esterification reaction or the reductive amination reaction. Additionally, this compound is relatively stable and can be stored for long periods of time without degrading. However, one of the main limitations of using this compound in laboratory experiments is that it is not a very potent compound, and thus it may not have the desired effects when used in experiments.
Direcciones Futuras
There are a variety of potential future directions for 4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine. One potential direction is to further explore its mechanism of action and its effects on the GABA receptor. Additionally, further research could be done on its effects on other neurotransmitters, such as serotonin, dopamine, and histamine. Furthermore, further research could be done on its potential use in drug design and chemical synthesis. Finally, further research could be done on its potential applications in laboratory experiments, such as its use as a substrate or building block in the synthesis of various compounds and drugs.
Propiedades
IUPAC Name |
4-methyl-1-(2-methylpyrrolidin-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-9-4-7-13(8-5-9)11-3-6-12-10(11)2/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXNHPKYESUXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCNC2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



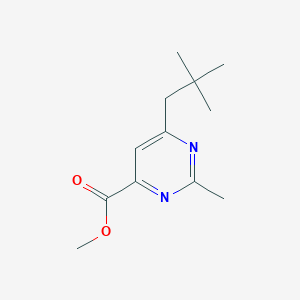

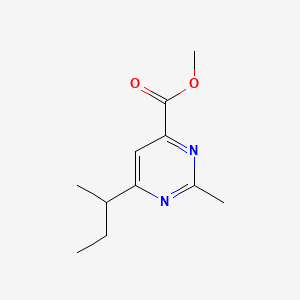

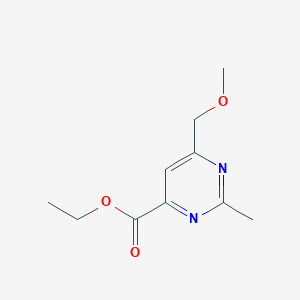
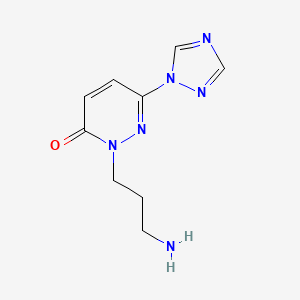

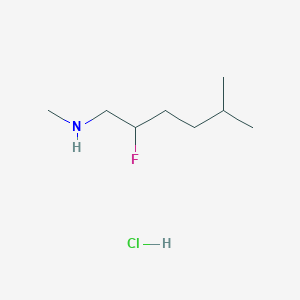




amine hydrochloride](/img/structure/B1484618.png)
